3-(Furan-3-YL)-4-methyl-1H-pyrazol-5-amine
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Overview
Description
3-(Furan-3-YL)-4-methyl-1H-pyrazol-5-amine is a heterocyclic compound that contains both furan and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-3-YL)-4-methyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of furan derivatives with hydrazine derivatives under controlled conditions. For example, the reaction of 3-furancarboxaldehyde with 4-methyl-3-pyrazolone in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of laboratory-scale reactions. These methods often focus on improving yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Furan-3-YL)-4-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.
Substitution: Both the furan and pyrazole rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.
Major Products Formed
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted furan and pyrazole derivatives.
Scientific Research Applications
3-(Furan-3-YL)-4-methyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of advanced materials, including polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 3-(Furan-3-YL)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Similar Compounds
- 3-(Furan-2-YL)-4-methyl-1H-pyrazol-5-amine
- 3-(Thiophen-3-YL)-4-methyl-1H-pyrazol-5-amine
- 3-(Pyridin-3-YL)-4-methyl-1H-pyrazol-5-amine
Uniqueness
3-(Furan-3-YL)-4-methyl-1H-pyrazol-5-amine is unique due to the presence of both furan and pyrazole rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials .
Properties
Molecular Formula |
C8H9N3O |
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Molecular Weight |
163.18 g/mol |
IUPAC Name |
5-(furan-3-yl)-4-methyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C8H9N3O/c1-5-7(10-11-8(5)9)6-2-3-12-4-6/h2-4H,1H3,(H3,9,10,11) |
InChI Key |
YOTNMDQLOINPBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NN=C1N)C2=COC=C2 |
Origin of Product |
United States |
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